molecular formula C22H15ClFN3O2 B2907810 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide CAS No. 903283-46-5

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No. B2907810
CAS RN: 903283-46-5
M. Wt: 407.83
InChI Key: CYSKGDPFGNNRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide, also known as AG879, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indolizine carboxamides and has been found to exhibit potent inhibitory effects on various enzymes and receptors.

Mechanism of Action

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide exerts its inhibitory effects on enzymes and receptors by binding to their active sites and blocking their activity. It has been found to inhibit the activity of various protein kinases and tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the insulin-like growth factor receptor (IGFR). 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has been found to exhibit potent inhibitory effects on cancer cell growth, inflammation, and neurodegeneration. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory diseases. In addition, 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of various enzymes and receptors, making it a valuable tool for studying their functions. 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has also been optimized for high purity and high yield, making it easy to obtain in large quantities. However, 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has some limitations for lab experiments. It has been found to exhibit some toxicity at high concentrations, which may limit its use in certain cell culture and animal studies. In addition, 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has not been extensively studied for its pharmacokinetic properties, which may limit its potential use in clinical applications.

Future Directions

There are several future directions for research on 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide. One area of research is to further investigate its potential use in cancer therapy. 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has been found to exhibit potent inhibitory effects on various cancer cell lines, but its efficacy and safety in clinical trials have not been fully evaluated. Another area of research is to investigate its potential use in the treatment of inflammatory and neurodegenerative diseases. 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has been found to exhibit anti-inflammatory and neuroprotective effects, but its mechanisms of action and efficacy in animal models need to be further studied. Finally, future research could focus on developing more potent and selective inhibitors of the enzymes and receptors targeted by 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide, which could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline to form a benzoyl-4-fluoroanilide intermediate. This intermediate is then reacted with indolizine-1-carboxylic acid to yield 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide. The synthesis process has been optimized to yield high purity and high yield of 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory effects on various enzymes and receptors, including protein kinases, tyrosine kinases, and growth factor receptors. 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of inflammatory and neurodegenerative diseases.

properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSKGDPFGNNRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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